

Technical Guide: Solubility Profile of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B189678

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is fundamental for its application in synthesis, purification, formulation development, and biological screening. Poor solubility can be a significant hurdle, affecting bioavailability and the reliability of in-vitro assays. This technical guide provides a summary of the available solubility information for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** and presents a detailed, generalized protocol for its experimental determination.

It is important to note that as of the date of this document, specific quantitative experimental solubility data (e.g., mg/mL or mol/L at various temperatures) for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** is not readily available in the public domain. The information presented herein is based on qualitative descriptions from synthetic procedures and established methodologies for solubility determination.

Physicochemical Properties

- IUPAC Name: **4-(4-nitrophenyl)-1,3-thiazol-2-amine**
- CAS Number: 2104-09-8

- Molecular Formula: C₉H₇N₃O₂S
- Molecular Weight: 221.24 g/mol

Solubility Data

The following table summarizes the qualitative solubility information for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**, inferred from its use in chemical synthesis and purification processes.

Solvent System	Solubility Type	Context/Observation
Rectified Spirit	Qualitative	Used as a recrystallization solvent, indicating solubility at elevated temperatures and lower solubility at room temperature.
Ethanol-DMF mixture	Qualitative	Employed for the crystallization of the crude product, suggesting good solubility in this solvent blend.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound such as **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**. The shake-flask method is a widely accepted and reliable technique for this purpose.[\[1\]](#)

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[\[2\]](#) The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method.[\[1\]](#)

Materials and Equipment

- **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** (solid)

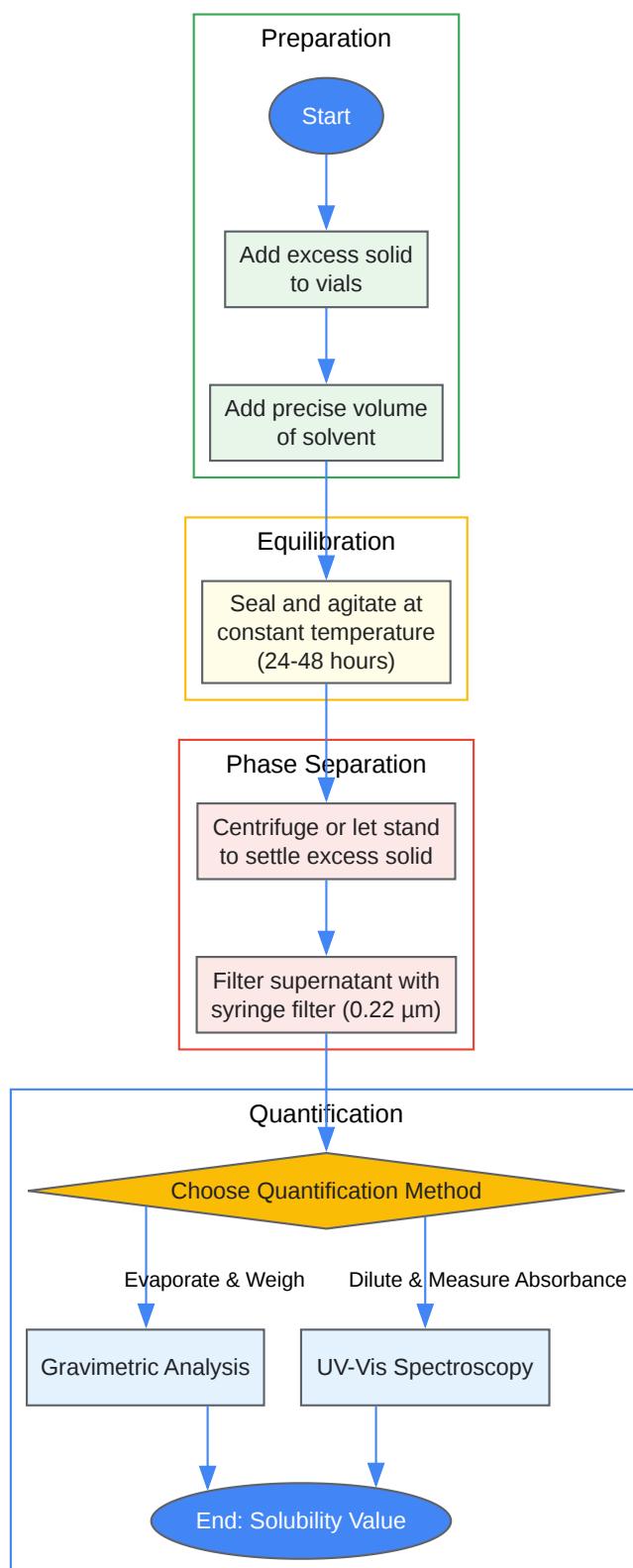
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure: Shake-Flask Method

- Preparation: Add an excess amount of crystalline **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** to several vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Add a precise volume of the selected solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.^[2]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.^[3]
- Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.^[4]
- Quantification: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of the diluted solution.

Analytical Quantification Methods

- Pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish.[\[5\]](#)
- Evaporate the solvent gently using a water bath or a hot air oven at a temperature below the compound's decomposition point.[\[6\]](#)
- Dry the dish containing the residue to a constant weight in an oven.[\[5\]](#)[\[6\]](#)
- Calculate the mass of the dissolved solid and express the solubility in terms of mass per volume (e.g., mg/mL).[\[5\]](#)


This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range.

- Determine λ_{max} : Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_{max}).[\[4\]](#)
- Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the λ_{max} and plot absorbance versus concentration to create a calibration curve.[\[7\]](#)
- Analyze Sample: Measure the absorbance of the diluted saturated solution at the λ_{max} .
- Calculate Concentration: Determine the concentration of the diluted solution using the calibration curve and then calculate the original concentration of the saturated solution.[\[7\]](#)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination via the shake-flask method.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and compound characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. enamine.net [enamine.net]
- 4. rjptonline.org [rjptonline.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189678#solubility-of-4-4-nitrophenyl-1-3-thiazol-2-amine-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com